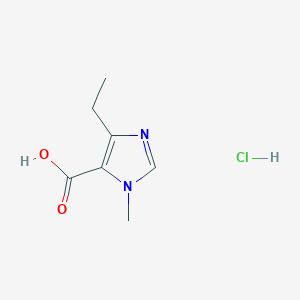![molecular formula C19H19ClN4O3S2 B2785084 N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide CAS No. 851979-14-1](/img/structure/B2785084.png)
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide, also known as CPTH6, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in various scientific research applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying different cellular processes.
作用機序
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide exerts its inhibitory effect on p300/CBP by binding to a specific site on the enzyme known as the bromodomain. This binding prevents the enzyme from interacting with its target proteins, thus inhibiting its activity. This mechanism of action has been demonstrated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on p300/CBP, this compound has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of other histone acetyltransferases, as well as the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide in lab experiments is its specificity for p300/CBP. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of the enzyme at lower concentrations.
将来の方向性
There are several potential future directions for research involving N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide. One area of interest is the development of more potent inhibitors of p300/CBP that could be used as therapeutic agents for the treatment of cancer and other diseases. Another potential direction is the investigation of the effects of this compound on other cellular processes, such as DNA repair and apoptosis. Finally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments and clinical settings.
合成法
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide can be synthesized using a multi-step process involving the reaction of various starting materials. One of the most commonly used methods involves the reaction of 4-chlorobenzo[d]thiazol-2-amine with piperidine-1-sulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-nitrobenzohydrazide. The final product is obtained after reduction of the nitro group using a suitable reducing agent.
科学的研究の応用
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide has been shown to have a variety of potential scientific research applications. One of the most promising areas of research involves its use as an inhibitor of the histone acetyltransferase enzyme, p300/CBP. This enzyme is involved in the regulation of gene expression and has been implicated in the development of various diseases, including cancer. By inhibiting p300/CBP, this compound has the potential to be used as a therapeutic agent for the treatment of cancer and other diseases.
特性
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S2/c20-15-5-4-6-16-17(15)21-19(28-16)23-22-18(25)13-7-9-14(10-8-13)29(26,27)24-11-2-1-3-12-24/h4-10H,1-3,11-12H2,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBPPVGGUXIKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((4-bromobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2785002.png)
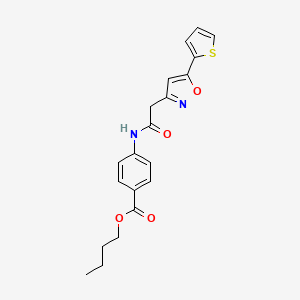

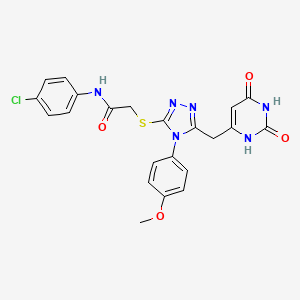

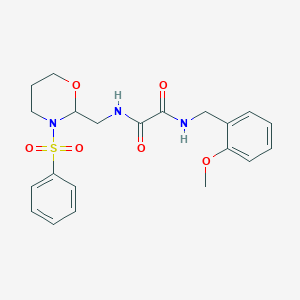
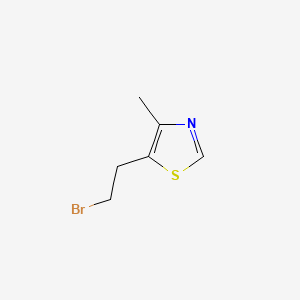
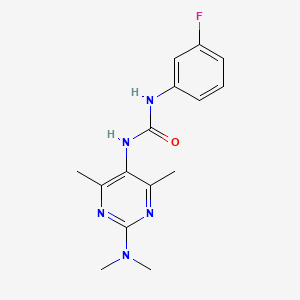
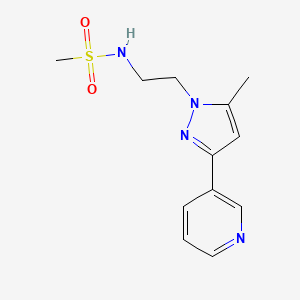

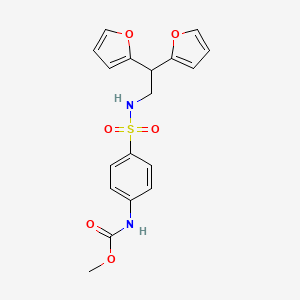

![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)
